Di-tert-butyl hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioprocessing Materials

Field: Analytical and Bioanalytical Chemistry

Application: Di-tert-butyl hydrogen phosphate is known to inhibit cell growth. It is a degradation product of secondary phosphite antioxidants used in polyolefin bioprocessing materials .

Methods: The study identified structurally related compounds formed from similar phosphite antioxidants used in materials for manufacturing single-use equipment. The formation of these compounds was confirmed through chromatography and mass spectrometry, followed by synthesis and X-ray structure elucidation .

Results: The study found that even though cell growth was inhibited by all the compounds to some extent, Di-tert-butyl hydrogen phosphate showed the most severe effect .

Hydrolysis of Phosphinates and Phosphonates

Application: Di-tert-butyl hydrogen phosphate is used in the hydrolysis of phosphinates and phosphonates .

Methods: The hydrolysis can take place under both acidic and basic conditions. The C-O bond may also be cleaved by trimethylsilyl halides .

Preparation of N-phosphonooxymethyl Prodrugs

Field: Pharmaceutical Chemistry

Application: Di-tert-butyl hydrogen phosphate is used as an intermediate to prepare N-phosphonooxymethyl prodrugs, which increase bioavailability .

Results: The preparation of these prodrugs helps to increase their bioavailability .

Preparation of Nasicon-type Phosphates

Application: Di-tert-butyl hydrogen phosphate is used in the preparation of Nasicon-type phosphates used in fast ion conductors with low thermal expansion ceramics .

Results: The preparation of these Nasicon-type phosphates helps in the development of fast ion conductors with low thermal expansion ceramics .

Di-tert-butyl hydrogen phosphate is an organophosphorus compound with the molecular formula C₈H₁₉O₄P. It features a phosphate group bonded to two tert-butyl groups and one hydrogen atom, making it a versatile compound in various chemical applications. This compound is characterized by its relatively high boiling point of approximately 252°C and a density of 1.077 g/cm³. It is typically used as a reagent in organic synthesis and has applications in the preparation of phospholipids and other phosphorus-containing compounds .

- Deprotonation: This can occur using bases such as sodium bicarbonate, leading to the formation of di-tert-butyl phosphate .

- Esterification: The compound can react with alcohols to form esters, which are useful in various synthetic pathways.

- Hydrolysis: In the presence of water, di-tert-butyl hydrogen phosphate can hydrolyze to yield di-tert-butyl phosphate and phosphoric acid derivatives.

These reactions highlight its utility as a precursor in synthetic chemistry.

While di-tert-butyl hydrogen phosphate itself may not have direct biological activity, its derivatives and related compounds have been studied for their potential pharmacological effects. For instance, some phosphates are known to exhibit antibacterial and antiviral properties. The biological implications of di-tert-butyl hydrogen phosphate largely depend on its application in drug development and biochemical research .

Several methods exist for synthesizing di-tert-butyl hydrogen phosphate:

- Direct Phosphorylation: This involves reacting tert-butanol with phosphorus oxychloride or phosphorus pentoxide.

- Deprotonation Method: Using sodium bicarbonate and tetra-n-butylammonium hydrogen sulfate in aqueous conditions can yield di-tert-butyl hydrogen phosphate from di-tert-butyl phosphate .

- Esterification Reactions: Reacting tert-butanol with phosphoric acid can also produce this compound.

These methods demonstrate the versatility in synthesizing this compound for various applications.

Di-tert-butyl hydrogen phosphate serves multiple roles in chemical and pharmaceutical industries:

- Synthesis of Phospholipids: It is utilized as a reagent in the synthesis of phospholipids, crucial components of cell membranes.

- Catalyst in Organic Reactions: The compound can act as a catalyst or reagent in various organic reactions, enhancing reaction rates or selectivity.

- Precursor for Drug Development: Its derivatives are explored for potential use in drug formulations and therapeutic agents.

Interaction studies involving di-tert-butyl hydrogen phosphate focus on its reactivity with other chemical entities. For example, it has been investigated for its interactions with alkali metals, leading to the formation of stable complexes that can serve as precursors for further chemical transformations . Additionally, studies have looked into its behavior under different conditions (e.g., temperature, pH) to understand its stability and reactivity better.

Di-tert-butyl hydrogen phosphate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Di-tert-butyl phosphate | C₈H₁₈O₄P | A more stable derivative without the hydrogen atom |

| Triethyl phosphate | C₇H₁₅O₄P | Used as a solvent and plasticizer; less sterically hindered |

| Dimethyl methylphosphonate | C₆H₁₅O₄P | Known for its use in biological studies; more reactive |

Uniqueness: Di-tert-butyl hydrogen phosphate’s unique structure with two bulky tert-butyl groups provides significant steric hindrance compared to similar compounds, influencing its reactivity and stability. This makes it particularly useful in specific synthetic pathways where steric effects are crucial.

Di-tert-butyl hydrogen phosphate (DTBHP), with the molecular formula $$ \text{C}8\text{H}{19}\text{O}_4\text{P} $$, emerged as a structurally unique organophosphorus compound in the late 20th century. While its exact discovery date remains undocumented in public literature, its synthesis and characterization gained prominence alongside advancements in phosphate ester chemistry during the 1980s–1990s. Early studies focused on its role as a hydrolytically stable intermediate, leveraging the steric bulk of tert-butyl groups to modulate reactivity. The compound’s utility in pharmaceutical and materials science applications solidified its importance in modern synthetic chemistry.

Significance in Organophosphorus Chemistry

DTBHP occupies a critical niche in organophosphorus chemistry due to its dual functionality as a phosphate diester and a hydrogen phosphate anion. Unlike simpler alkyl phosphates, its tert-butyl substituents confer exceptional steric hindrance, which stabilizes the molecule against hydrolysis and unwanted side reactions. This stability enables its use in environments where traditional phosphate esters degrade, such as in acidic or basic media. Furthermore, DTBHP serves as a precursor for synthesizing metal phosphates and prodrugs, bridging inorganic and biomedical research.

General Overview of Phosphate Esters

Phosphate esters, characterized by a central phosphorus atom bonded to oxygen and organic substituents, are ubiquitous in biological systems and industrial applications. They range from monoesters (e.g., adenosine monophosphate) to triesters (e.g., flame retardants). DTBHP, as a diester, occupies an intermediate position, combining the reactivity of monoesters with the stability of triesters. Its structure facilitates diverse transformations, including hydrolysis, phosphorylation, and coordination chemistry, making it a versatile tool in synthetic workflows.

IUPAC Nomenclature and Synonyms

Di-tert-butyl hydrogen phosphate represents a specific organophosphorus compound with a well-established nomenclature system [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is ditert-butyl hydrogen phosphate, as computed by Lexichem TK 2.7.0 [2]. Alternative accepted nomenclature includes di(tert-butyl) hydrogen phosphate, which reflects the structural arrangement of two tertiary butyl groups attached to the phosphate moiety [3].

The compound possesses numerous synonyms that are widely recognized in chemical databases and literature [2] [4]. The most commonly encountered synonyms include di-t-butyl phosphoric acid, di-tert-butyl phosphoric acid, and phosphoric acid di-tert-butyl ester [1] [2]. Additional synonyms documented in chemical registries encompass bis(tert-butoxy)phosphinic acid, phosphoric acid bis(1,1-dimethylethyl) ester, and di-t-butyl phosphate [2] [4].

The systematic naming conventions reflect the structural characteristics of the molecule, where the phosphate group serves as the central functional moiety with two tert-butyl substituents [1] [2]. The hydrogen designation in the name indicates the presence of one acidic proton attached to the phosphate group [2].

| Primary Name | Alternative Names | Chemical Registry Sources |

|---|---|---|

| Ditert-butyl hydrogen phosphate | Di-tert-butyl phosphoric acid | PubChem, American Elements [1] [2] |

| Di(tert-butyl) hydrogen phosphate | Phosphoric acid di-tert-butyl ester | Sigma-Aldrich, ChemSpider [3] [5] |

| Di-t-butyl phosphoric acid | Bis(tert-butoxy)phosphinic acid | Chemical databases [2] [4] |

Registry Numbers and Chemical Identifiers

Di-tert-butyl hydrogen phosphate is assigned the Chemical Abstracts Service registry number 33494-81-4, which serves as the primary identifier for this compound across chemical databases and regulatory systems [1] [2] [6]. This registry number was established and is maintained by the Chemical Abstracts Service division of the American Chemical Society [2].

The European Community number for this compound is 608-874-0, providing identification within European chemical regulatory frameworks [2] [7]. The Molecular Design Limited number assigned to this substance is MFCD08443810, which facilitates identification in molecular modeling and chemical inventory systems [1] [6] [8].

The United States Food and Drug Administration Global Substance Registration System assigns the Unique Ingredient Identifier L9H33ML7RM to di-tert-butyl hydrogen phosphate [2]. The Environmental Protection Agency DSSTox Substance Identification number is DTXSID50330480, enabling tracking within environmental and toxicological databases [2].

Additional registry identifiers include the Nikkaji Number J1.487.064D, which provides identification within Japanese chemical information systems [2]. The Wikidata identifier Q72470079 enables cross-referencing with linked data resources [2].

| Registry System | Identifier | Issuing Organization |

|---|---|---|

| Chemical Abstracts Service | 33494-81-4 | American Chemical Society [1] [2] |

| European Community Number | 608-874-0 | European Chemicals Agency [2] [7] |

| Molecular Design Limited | MFCD08443810 | MDL Information Systems [1] [6] |

| FDA Global Substance Registration | L9H33ML7RM | Food and Drug Administration [2] |

| DSSTox Substance ID | DTXSID50330480 | Environmental Protection Agency [2] |

| Nikkaji Number | J1.487.064D | Japan Science and Technology Agency [2] |

Molecular Structure Representations

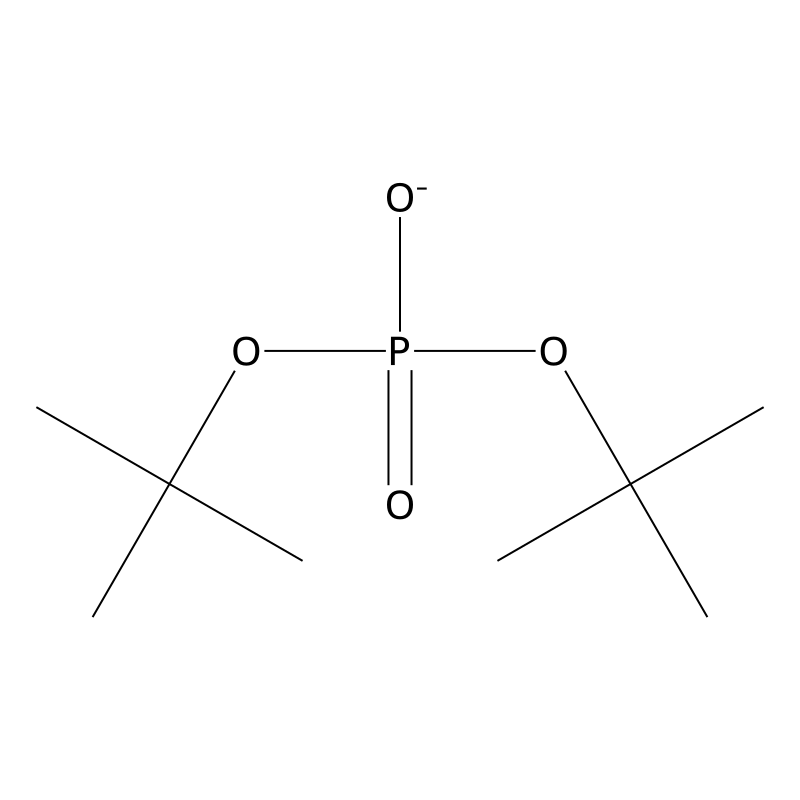

2D Structure and Conformation

The two-dimensional structural representation of di-tert-butyl hydrogen phosphate reveals a central phosphorus atom in tetrahedral coordination [2]. The phosphorus center is bonded to four oxygen atoms, two of which serve as bridging atoms to the tert-butyl groups, one forms a double bond creating the phosphoryl group, and one bears the acidic hydrogen [2].

The molecular formula C₈H₁₉O₄P indicates the presence of eight carbon atoms, nineteen hydrogen atoms, four oxygen atoms, and one phosphorus atom [1] [2]. The molecular weight is calculated as 210.21 grams per mole, as determined by PubChem computational methods [1] [2].

The tert-butyl substituents adopt a conformation that minimizes steric hindrance around the phosphorus center . Each tert-butyl group consists of a central carbon atom bonded to three methyl groups, creating a bulky substituent that influences the overall molecular geometry [2]. The presence of these sterically demanding groups affects the reactivity and stability characteristics of the compound .

The phosphate moiety exhibits typical bond lengths and angles consistent with organophosphate compounds [10]. The phosphorus-oxygen double bond length approximates 1.48 Angstroms, while the phosphorus-oxygen single bonds to the tert-butyl groups measure approximately 1.58 Angstroms [10].

3D Conformer Analysis

Three-dimensional conformational analysis of di-tert-butyl hydrogen phosphate reveals multiple low-energy conformations arising from rotation around the phosphorus-oxygen single bonds [2]. The tert-butyl groups can adopt various orientations relative to the phosphate plane, though steric interactions limit the accessible conformational space [10].

Computational studies indicate that the most stable conformations position the tert-butyl groups in a staggered arrangement relative to each other, minimizing intramolecular steric repulsion [10]. The bulky nature of the tert-butyl substituents creates significant steric hindrance that influences the preferred molecular geometry .

The phosphorus atom maintains tetrahedral geometry in all stable conformations, with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [10]. Deviations from ideal geometry occur due to the different sizes of the substituents and electronic effects [10].

Crystal structure determinations of metal complexes containing di-tert-butyl phosphate ligands provide experimental validation of the computed conformational preferences [10] [11]. These studies reveal that the compound adopts conformations consistent with theoretical predictions when coordinated to metal centers [10] [11].

Computational Descriptors

InChI and InChIKey Parameters

The International Chemical Identifier for di-tert-butyl hydrogen phosphate is InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10), as computed by InChI version 1.07.2 [1] [2]. This identifier provides a standardized representation of the molecular structure that enables unambiguous chemical identification across databases and software systems [2].

The InChIKey, which serves as a hashed version of the full InChI string, is YEWZQCDRZRYAEB-UHFFFAOYSA-N [1] [2]. This compressed identifier facilitates rapid database searching and cross-referencing while maintaining chemical specificity [2]. The InChIKey format consists of three segments separated by hyphens, with the first segment encoding the molecular skeleton, the second representing stereochemistry, and the third indicating the version [2].

The InChI representation encodes the connectivity pattern of the molecule, specifying how atoms are bonded to one another [2]. The notation indicates the presence of two tert-butyl groups attached to a phosphate center, with one acidic hydrogen [2]. The systematic encoding ensures that the same molecular structure will always generate identical InChI and InChIKey values regardless of the input format or drawing conventions [2].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for di-tert-butyl hydrogen phosphate is CC(C)(C)OP(=O)(O)OC(C)(C)C, as computed by OEChem version 2.3.0 [1] [2]. This linear notation provides a compact representation of the molecular structure using ASCII characters [2].

The SMILES string encodes the branched structure by indicating the central phosphorus atom P connected to two tert-butyl groups via oxygen bridges [2]. The notation (=O) represents the phosphoryl double bond, while (O) indicates the hydroxyl group bearing the acidic hydrogen [2]. The tert-butyl groups are represented as C(C)(C)C, showing the central carbon bonded to three methyl groups [2].

Canonical SMILES representation ensures that identical molecules receive the same SMILES string regardless of the order in which atoms are processed [2]. This standardization enables reliable database searching and structure matching applications [2]. The SMILES notation serves as input for various cheminformatics applications, including molecular property prediction and similarity searching [2].

| Descriptor Type | Value | Computation Method |

|---|---|---|

| Molecular Formula | C₈H₁₉O₄P | PubChem 2.2 [1] [2] |

| InChI | InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10) | InChI 1.07.2 [1] [2] |

| InChIKey | YEWZQCDRZRYAEB-UHFFFAOYSA-N | InChI 1.07.2 [1] [2] |

| SMILES | CC(C)(C)OP(=O)(O)OC(C)(C)C | OEChem 2.3.0 [1] [2] |

| Molecular Weight | 210.21 g/mol | PubChem 2.2 [1] [2] |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard